molecular formula C7H13Cl2N3O3 B8139766 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride hydrate

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride hydrate

Cat. No.: B8139766
M. Wt: 258.10 g/mol
InChI Key: JJOPNYIMDSAESB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride hydrate is a chemical compound with the molecular formula C7H9N3O2·2HCl·H2O. It is a derivative of imidazo[4,5-c]pyridine, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 4-aminopyridine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction temperatures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazo[4,5-c]pyridines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride: A closely related compound with similar structural features.

  • 4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrate: Another derivative with potential biological activities.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH.H2O/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOPNYIMDSAESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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